1-Hydroxynaphthalene-2-carbonitrile
Overview
Description
1-Hydroxynaphthalene-2-carbonitrile is a chemical compound . It is also known as 2-Cyano-1-naphthol .
Synthesis Analysis
A series of 116 small-molecule 1-hydroxynaphthalene-2-carboxanilides was designed based on the fragment-based approach and was synthesized according to the microwave-assisted protocol . The thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .Molecular Structure Analysis
The molecular structure of N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide as a model compound was determined by single-crystal X-ray diffraction . The molecular structure of compound 11 consists of individual molecules which are stabilized by intramolecular O–H···O hydrogen bonds .Chemical Reactions Analysis
The mechanism has gone through a prominent reaction of the dipotassium 2,2-dicyanoethene-1,1-bis(thiolate) with Merrifield resin to generate polymer-supported 2,2-dicyanoethene-1,1-bis(thiolate) .Physical and Chemical Properties Analysis
The physical properties of this compound include a melting point of 176-177 degrees Celsius. Its molecular weight is 169.18 .Scientific Research Applications
Synthesis of Derivatives
1-Hydroxynaphthalene-2-carbonitrile is a precursor in the synthesis of various chemical derivatives. For instance, it has been used in the preparation of 1-aminonaphthalene-2-carbonitrile derivatives through reactions with 2-lithioacetonitrile, yielding good to fair yields. These derivatives have potential applications in material science and organic chemistry (Kobayashi et al., 2008).
Role in Schiff Base Formation
2-Hydroxynaphthalene-1-carbaldehyde, a related compound, plays a significant role in the development of Schiff bases and their metal complexes. These Schiff bases have found applications in various fields, including the development of fluorescent chemosensors and other commercially useful compounds (Maher, 2018).
Development of Fluorescent Probes
This compound derivatives are used in the development of novel fluorescent probes. For instance, derivatives based on benzocoumarin have been designed for the detection of ions like Zn2+, Cu2+, and S2− in different solutions. These probes are significant in analytical and environmental chemistry (Liu et al., 2019).
Application in Organic Synthesis
This compound is used in organic synthesis, exemplified by the preparation of novel carbonitrile/carboxylate derivatives. These compounds are synthesized via a one-pot, four-component domino reaction, demonstrating its versatility in creating complex organic molecules (Mahdavinia et al., 2013).
Analytical Applications
It has been utilized in analytical chemistry, particularly in the determination of polycyclic aromatic hydrocarbon metabolites in biological samples. This showcases its role in environmental and health-related studies (Knobel & Campiglia, 2013).
Coordination Polymer Formation
3-Hydroxynaphthalene-2-carboxylic acid, closely related to this compound, has been integrated into the grid-like structure of coordination polymers. This application is crucial in the field of material science and nanochemistry (Phukan & Baruah, 2014).
Mechanism of Action
Target of Action
The primary target of 1-Hydroxynaphthalene-2-carbonitrile is the C-Jun N-terminal kinases (JNKs) . JNKs are crucial proteins involved in signal transduction, a complex signaling process that involves multiple interactions and different functions .
Mode of Action
This compound interacts with JNKs, modulating their activity . This interaction can detect, integrate, and amplify various external signals that may cause alterations in gene expression, enzyme activities, and different cellular functions . The compound’s mode of action is believed to be through intercalation .
Biochemical Pathways
The JNK mediated pathways affected by this compound can influence cellular behavior like metabolism, proliferation, differentiation, and cell survival . These pathways can detect, integrate, and amplify various external signals, leading to alterations in gene expression and enzyme activities .
Result of Action
The molecular and cellular effects of this compound’s action involve alterations in gene expression, enzyme activities, and various cellular functions . These changes can affect cellular behavior, including metabolism, proliferation, differentiation, and cell survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to polycyclic aromatic hydrocarbons (PAHs), a group of chemicals produced from incomplete combustion of carbon-containing products, has been associated with depression . As this compound is a type of PAH, its action could potentially be influenced by such environmental factors .
Safety and Hazards
Future Directions
In the future, molecular docking protocols could be used to predict the binding interactions of some known anticancer 1-hydroxynaphthalene-2-carboxanilides candidates . This could help in the development of novel and structurally diverse anticancer compounds that will be useful not only to treat cancer but also for the medication for other diseases caused by protein deregulation .
Biochemical Analysis
Biochemical Properties
1-Hydroxynaphthalene-2-carbonitrile has been found to interact with various enzymes and proteins. For instance, it has been studied as a potential inhibitor of C-Jun N-terminal kinases (JNKs), an important protein involved in signaling processes . The interactions of this compound with JNK protein have been computationally explored, suggesting that it could serve as a potential inhibitor of JNK protein .
Cellular Effects
This compound has shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been found to cause alterations in gene expression, enzyme activities, and different cellular functions that affect cellular behavior like metabolism, proliferation, differentiation, and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound has been found to intercalate with DNA, which could be responsible for its mechanism of action .
Metabolic Pathways
Given its potential inhibitory effects on JNKs, it may influence pathways regulated by these kinases .
Properties
IUPAC Name |
1-hydroxynaphthalene-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUIBZLBWCUNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501729 | |
Record name | 1-Hydroxynaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67176-26-5 | |
Record name | 1-Hydroxynaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-2-naphthonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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